Cas no 1807164-91-5 (4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile)

4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile
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- インチ: 1S/C9H4F2N4O2/c10-9(11)8-5(4-13)3-7(15(16)17)14-6(8)1-2-12/h3,9H,1H2
- InChIKey: OQGRFYBYGSIRND-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C=C([N+](=O)[O-])N=C1CC#N)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 391
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): 1
4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029039421-500mg |
4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile |
1807164-91-5 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029039421-1g |
4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile |
1807164-91-5 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
Alichem | A029039421-250mg |
4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile |
1807164-91-5 | 95% | 250mg |
$999.60 | 2022-03-31 |
4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrileに関する追加情報
Research Briefing on 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile (CAS: 1807164-91-5)
In recent years, the compound 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile (CAS: 1807164-91-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique nitropyridine backbone and functional groups, has demonstrated potential applications in drug discovery, agrochemical development, and material science. The presence of cyano, difluoromethyl, and nitro groups in its structure makes it a versatile intermediate for synthesizing more complex molecules with tailored biological activities.
Recent studies have focused on the synthesis and optimization of 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile, aiming to improve its yield and purity for industrial-scale production. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. These efforts have laid the groundwork for further exploration of its pharmacological properties and potential therapeutic applications.
One of the key areas of interest is the compound's role as a building block for the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the structural features of 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile make it a promising candidate for designing selective inhibitors. Preliminary in vitro studies have shown that derivatives of this compound exhibit moderate inhibitory activity against specific kinase isoforms, warranting further investigation.
In addition to its pharmaceutical potential, 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile has also been explored for its applications in agrochemicals. The difluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pesticidal compounds. Recent patent filings indicate that this compound is being evaluated as a precursor for next-generation herbicides and fungicides, with promising results in early-stage field trials.
Despite these advancements, challenges remain in the large-scale synthesis and application of 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile. Issues such as regioselectivity during functionalization and the environmental impact of its nitro group need to be addressed. Ongoing research is focused on developing greener synthetic routes and optimizing the compound's properties to meet regulatory standards.
In conclusion, 4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile (CAS: 1807164-91-5) represents a valuable chemical entity with diverse applications in drug discovery and agrochemical development. Continued research into its synthesis, derivatives, and biological activities is expected to yield significant breakthroughs in the coming years. This briefing underscores the importance of interdisciplinary collaboration to unlock the full potential of this compound.
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